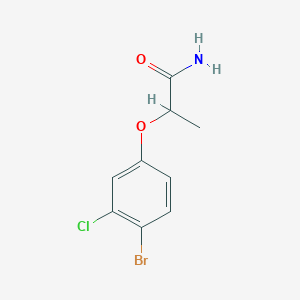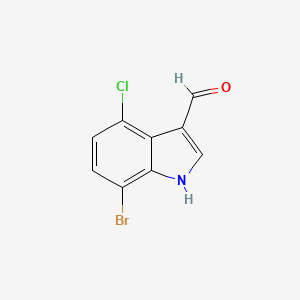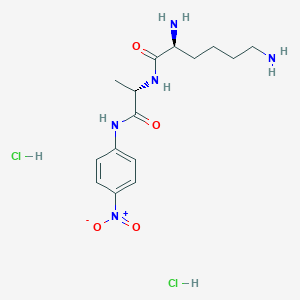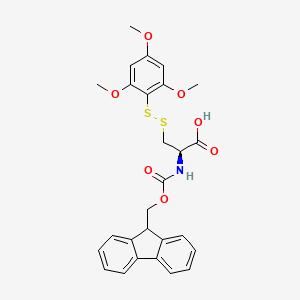
7-Bromo-5-methyl-1H-indole-3-carboxylic acid
説明
7-Bromo-5-methyl-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
科学的研究の応用
Indole Synthesis and Applications in Organic Chemistry
Indole compounds, including derivatives like 7-Bromo-5-methyl-1H-indole-3-carboxylic acid, have significant implications in organic chemistry and drug synthesis. The comprehensive classification of indole synthesis methods illustrates the diverse approaches to creating these compounds, which are foundational in pharmaceuticals and other chemical products (Taber & Tirunahari, 2011).
Biocatalysis and Enzymatic Inhibition by Carboxylic Acids
Carboxylic acids, a group to which 7-Bromo-5-methyl-1H-indole-3-carboxylic acid belongs, play a crucial role in biocatalysis and microbial processes. Understanding their inhibitory effects on microbes like E. coli and S. cerevisiae helps in the engineering of more robust strains for industrial purposes, enhancing the production of biochemicals and biopolymers (Jarboe et al., 2013).
Metabolic Interactions and Microbial Influence
Indole structure metabolites, such as those derived from 7-Bromo-5-methyl-1H-indole-3-carboxylic acid, show significant interactions with human microbiota, influencing various metabolic processes and health conditions. These interactions underline the importance of understanding the metabolic pathways of indole derivatives for potential therapeutic applications (Beloborodova et al., 2020).
Environmental and Industrial Applications
Indole-3-acetic acid, closely related to 7-Bromo-5-methyl-1H-indole-3-carboxylic acid, demonstrates environmental significance. Microorganisms capable of degrading or assimilating such compounds impact various ecosystems and offer potential biotechnological applications in agriculture and environmental remediation (Laird et al., 2020).
Safety and Hazards
While specific safety and hazard information for 7-Bromo-5-methyl-1H-indole-3-carboxylic acid is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of compounds with indole-like properties for plant growth regulation and weed control applications is of great significance . This suggests that future research could focus on the synthesis of novel indole derivatives and their potential applications in various fields.
特性
IUPAC Name |
7-bromo-5-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-6-7(10(13)14)4-12-9(6)8(11)3-5/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISLCEGBFSFZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-methyl-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)




